molecular formula C8H5NOS B6617839 Benzo[d]isothiazole-6-carbaldehyde CAS No. 1516012-10-4

Benzo[d]isothiazole-6-carbaldehyde

Cat. No.: B6617839
CAS No.: 1516012-10-4
M. Wt: 163.20 g/mol
InChI Key: ZCDDRYSQZCVKAY-UHFFFAOYSA-N
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Description

Benzo[d]isothiazole-6-carbaldehyde is a heterocyclic compound featuring a fused benzene and isothiazole ring system with an aldehyde functional group at the 6-position.

Mechanism of Action

Target of Action

Benzo[d]isothiazole-6-carbaldehyde, also known as 1,2-benzothiazole-6-carbaldehyde, is a compound that has been found to interact with multiple biological targets. For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . They have also been reported as highly potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), showing promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

The mode of action of this compound involves its interaction with these targets. For instance, as a PAM of mGlu4, it enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain . This modulation of receptor activity can influence various downstream effects, potentially offering therapeutic benefits in conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those associated with its targets. For example, by inhibiting SGLT2, it can affect glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels . By acting as a PAM for mGlu4, it can modulate glutamatergic neurotransmission, which is implicated in numerous neurological conditions .

Result of Action

The molecular and cellular effects of this compound’s action depend on its specific targets. For instance, inhibition of SGLT2 can lead to decreased blood glucose levels, potentially offering therapeutic benefits for type 2 diabetes . Modulation of mGlu4 activity can influence glutamatergic neurotransmission, potentially affecting various neurological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]isothiazole-6-carbaldehyde typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or acyl chlorides, followed by cyclization to form the isothiazole ring . Another approach involves the use of thioamide or carbon dioxide as raw materials, which undergo cyclization under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and yield. The reaction conditions are optimized to achieve high purity and efficiency, often employing catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions: Benzo[d]isothiazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzo[d]isothiazole-6-carbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benzo[d]isothiazole-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

1,2-benzothiazole-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDDRYSQZCVKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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